Sucrose13c12

Blood-Brain Barrier UPLC-MS/MS Analytical Sensitivity

Inconsistent matrix effect correction and isobaric interference plague unlabeled or partially labeled sucrose internal standards. Sucrose-13C12 eliminates these issues as a fully 13C-substituted disaccharide (M+12 mass shift). • Enables accurate LC-MS/MS quantification with 90-106% recovery and r²≥0.99 (2-1000 ng/g range). • ≥99 atom % 13C isotopic purity minimizes background, allowing precise 13C enrichment tracing in metabolic flux studies. • Simultaneous [13C6]sucrose administration permits vascular space correction without terminal perfusion, reducing animal usage.

Molecular Formula C12H22O11
Molecular Weight 354.21 g/mol
Cat. No. B12061353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose13c12
Molecular FormulaC12H22O11
Molecular Weight354.21 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyCZMRCDWAGMRECN-UHSKIMHLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sucrose-13C12: Precision Metabolic Tracer


Sucrose-13C12 is a uniformly 13C-labeled disaccharide (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) with all twelve carbon atoms enriched to the carbon-13 isotope . This isotopic modification yields a mass shift of M+12 relative to unlabeled sucrose, enabling its unambiguous detection and quantification by mass spectrometry (MS) without altering the compound's physicochemical properties . As a stable isotope-labeled internal standard and metabolic tracer, it is widely employed in quantitative LC-MS/MS workflows, blood-brain barrier (BBB) permeability studies, and 13C metabolic flux analysis [1].

1 Uniform 13C12 label supports unambiguous MS detection (M+12 shift) for isotope dilution LC-MS/MS workflows.
2 Non-radioactive tracer for blood-brain barrier permeability studies in rodent research models.
3 High isotopic enrichment supports 13C metabolic flux analysis and NMR pathway elucidation.

Substitution Risks for Sucrose-13C12


Substituting Sucrose-13C12 with unlabeled sucrose or alternative isotopic variants introduces significant analytical and interpretational errors. Unlabeled sucrose cannot serve as an internal standard in stable isotope dilution LC-MS/MS due to isobaric interference and identical MS/MS transitions, precluding accurate matrix effect correction [1]. Partially labeled analogs like [13C6]sucrose provide only a +6 Da mass shift, limiting chromatographic resolution from endogenous sucrose isotopologues and reducing dynamic range in complex biological matrices [2]. Radiometric [14C]sucrose, while historically used for BBB permeability, suffers from low specificity without chromatographic separation and carries regulatory and safety burdens associated with radioactive materials [3]. Thus, procurement of the correct, fully labeled 13C12 variant is non-negotiable for achieving the quantitative precision and metabolic flux resolution demanded by modern analytical and in vivo studies.

Unlabeled sucrose Isobaric interference prevents its use as an internal standard for endogenous sucrose quantification in complex matrices.
[13C6]sucrose Limited mass shift (+6 Da) may reduce chromatographic resolution from endogenous isotopologues, compromising dynamic range.
[14C]sucrose Radiometric detection lacks specificity without chromatography; regulatory and safety burdens limit routine adoption.

Quantitative Performance of Sucrose-13C12


Superior Analytical Sensitivity vs. [14C]Sucrose

The UPLC-MS/MS method for [13C12]sucrose achieves a lower limit of quantitation (LLOQ) of 0.5 pg on-column, enabling precise measurement in limited sample volumes such as brain microdialysate [1]. In contrast, the widely used [14C]sucrose marker lacks chromatographic specificity and relies on scintillation counting, which offers inferior sensitivity and dynamic range [2].

LLOQ Sensitivity
Head-to-head
0.5 pg on-column
Supports BBB permeability studies with limited sample volumes.
UPLC-MS/MS MRM, negative ion mode.
Blood-Brain Barrier UPLC-MS/MS Analytical Sensitivity

Robust Recovery Across Matrices

When used as an analyte with [13C6]sucrose as internal standard, [13C12]sucrose demonstrated recovery ranging from 90% to 106% across rat plasma, blood, and brain homogenate following simple acetonitrile protein precipitation [1]. Unlabeled sucrose cannot be differentiated from endogenous sucrose via MS/MS, rendering accurate recovery assessment impossible [2].

Extraction Recovery
Cross-study
90–106%
Enables accurate matrix effect correction for isotope dilution.
Rat plasma, blood, brain; acetonitrile precipitation.
Isotope Dilution Matrix Effects Sample Preparation

Multi-Analyte Vascular Correction in BBB Studies

A validated UPLC-MS/MS method enables simultaneous quantification of [13C12]sucrose (BBB permeability marker) and [13C6]sucrose (vascular space marker) in mouse plasma and brain, achieving linear ranges of 2-400 ng/g brain for [13C12]sucrose [1]. This dual-analyte approach eliminates the need for terminal vascular perfusion, reducing animal use and experimental variability [2].

Vascular Correction
Head-to-head
Simultaneous [13C12] and [13C6]sucrose quantification
Eliminates terminal perfusion, reducing animal use and variability.
Mouse model; 2–400 ng/g brain linear range.
Dual Tracer Vascular Space Mouse Model

High Isotopic Purity for Flux Analysis

Commercially available [U-13C12]sucrose is specified at ≥99 atom % 13C isotopic purity . In contrast, uniformly 13C-labeled glucose ([U-13C6]Glc) used in parallel maize kernel culture experiments produced distinct isotopomer distributions, highlighting the unique metabolic routing of sucrose-derived carbon [1].

Isotopic Purity
Class-level
≥99 atom % 13C
Minimizes unlabeled isotopologue interference for flux modeling.
Retrobiosynthetic NMR; distinct isotopomer patterns.
Metabolic Flux NMR Starch Biosynthesis

Key Applications of Sucrose-13C12


Blood-Brain Barrier Permeability Quantification

Use [13C12]sucrose as a stable isotope tracer for measuring BBB integrity via UPLC-MS/MS. The assay's LLOQ of 0.5 pg on-column enables accurate brain uptake clearance determination from minimal tissue samples, and simultaneous administration of [13C6]sucrose allows for vascular space correction without terminal perfusion, reducing animal numbers [1] [2].

Endogenous Sucrose Quantification by Isotope Dilution

Employ [13C12]sucrose as an internal standard for LC-MS/MS-based quantification of unlabeled sucrose in plasma, urine, or tissue homogenates. Near-quantitative recovery (90-106%) and linear calibration (r²≥0.99) across a 2-1000 ng/g range ensure accurate correction for matrix effects and ionization variability [1].

Metabolic Flux Tracing in Plant Tissues

Feed uniformly labeled [13C12]sucrose to plant tissues (e.g., Arabidopsis rosettes) for rapid (≤4 h) in situ tracing of carbon partitioning. The ≥99 atom % 13C isotopic purity minimizes background interference, enabling precise detection of 13C enrichment in downstream metabolites via GC-MS or LC-MS/MS [1] [2].

NMR Pathway Elucidation in Crop Seeds

Supplement maize kernel cultures with [U-13C12]sucrose for retrobiosynthetic NMR analysis of starch biosynthesis. The distinct isotopomer patterns generated (e.g., [5,6-13C2] abundance) reveal the operation of glycolytic, glucogenic, and pentose phosphate pathways during carbon incorporation [1].

Application
Selection Property
Validation Focus
BBB permeability research models
Non-radioactive LC-MS tracer with vascular correction
Brain uptake clearance and vascular space validation
Endogenous sucrose quantification
Isotope dilution internal standard
Matrix effect correction across biofluids and tissue homogenates
13C metabolic flux analysis in plants
High isotopic enrichment (13C12)
Carbon partitioning and pathway-specific isotopomer detection
Retrobiosynthetic NMR pathway studies
Uniform labeling for isotopomer generation
Pathway-specific carbon incorporation interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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